2-Nonene

Overview

Description

2-Nonene is a compound that is not directly discussed in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the characteristics and behavior of alkenes like 2-nonene. For instance, 4-hydroxy-2-nonenal (HNE) is a lipid peroxidation product that shares a similar carbon chain length and the presence of a double bond with 2-nonene . The papers focus on the biological effects and chemical reactivity of HNE, which can be somewhat informative about the reactivity of alkenes in biological systems.

Synthesis Analysis

The synthesis of related compounds such as HNE is often a result of the autoxidation of polyunsaturated fatty acids (PUFAs) . The process involves free radicals and requires catalysis by metals such as iron. Although the synthesis of 2-nonene itself is not detailed in the papers, the mechanisms of PUFA autoxidation provide a general idea of how unsaturated aldehydes can be formed, which could be extrapolated to the synthesis of similar alkenes.

Molecular Structure Analysis

The structure of HNE, a related compound to 2-nonene, features three functional groups: a C1 aldehyde, a C2=C3 double bond, and a C4 hydroxyl group . These structural motifs are crucial for the compound's reactivity and toxicity. While 2-nonene does not have these functional groups, the presence of a double bond is a common feature that can influence reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of HNE is characterized by its ability to form adducts with nucleophilic targets such as cysteine sulfhydryl groups . This reactivity is due to its alpha,beta-unsaturated carbonyl structure, which is a feature that 2-nonene shares, suggesting that 2-nonene may also undergo similar reactions such as Michael-type additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nonene can be inferred from the properties of HNE and other related compounds. For example, the lipid peroxidation product HNE is highly reactive and capable of producing a range of biological effects . The length of the aliphatic chain and the presence of a double bond can influence the compound's lipophilicity and reactivity . These properties are relevant to 2-nonene as well, as they can affect its behavior in biological systems and its potential toxicity.

Scientific Research Applications

Lipid Peroxidation and Cell Signaling

4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation, is significant in cell physiology and pathology. It forms via several oxidative routes, including hydroperoxides and epoxides, and affects redox-sensitive cell signaling proteins (Spickett, 2013). HNE also influences endothelial cell functioning by altering nitric oxide levels and superoxide generation, impacting redox signaling (Whitsett, Picklo, & Vasquez-Vivar, 2007).

Chemistry and Reactivity in Biological Systems

The chemistry and reactivity of HNE are central to understanding its role in oxidative stress and cell physiology. Studies reveal its interactions with amino acids and lipids, influencing various molecular mechanisms and cell processes (Vazdar et al., 2021).

Influence on Tissue Factor Activity

HNE has been found to affect tissue factor activity in human monocytic cells, implicating it in the pathogenesis of atherosclerosis. This effect is mediated through the activation of p38 mitogen-activated protein kinase and phosphatidylserine exposure (Vatsyayan et al., 2013).

Detection and Quantification Techniques

Efficient detection and quantification of HNE in complex biological samples have been achieved using methods like electrospray mass spectrometry. These techniques are essential for analyzing HNE's role in various physiological and pathological conditions (Gioacchini et al., 1999).

Role in Disease Pathologies

HNE's role in various diseases, especially those caused or exacerbated by oxidative stress, has been extensively studied. Its ability to disrupt protein activity and signal transduction, induce inflammation, and trigger apoptosis in oxidative stress conditions is significant (Breitzig et al., 2016).

Mechanism of Action

Target of Action

2-Nonene, also known as non-2-ene, is an alkene with the molecular formula C9H18 . It is a type of hydrocarbon that is primarily used in industrial applications, such as the production of plasticizers, resins, and other chemicals

Mode of Action

Its mode of action is primarily chemical, involving reactions with other compounds under specific conditions to produce desired products .

Biochemical Pathways

It can undergo various chemical reactions, including polymerization and oxidation .

Pharmacokinetics

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), is typically discussed in the context of drugs or bioactive compoundsLike other chemicals, its distribution and effects in the environment or within an organism would depend on factors such as its physical and chemical properties, including its molecular weight of126.2392 .

Result of Action

The primary result of 2-Nonene’s action is the production of other chemicals in industrial processes

Safety and Hazards

Like many industrial chemicals, nonene has potential health and environmental impacts . It is a skin irritant and may cause harm if inhaled or ingested . Moreover, its insolubility in water and lighter density mean that it can pose serious threats to water bodies if spills occur . Given nonene’s potential health and environmental hazards, handling this compound necessitates rigorous safety measures .

properties

IUPAC Name |

non-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQZTQZQSBHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

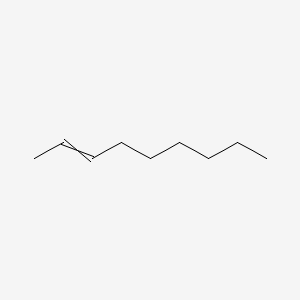

CCCCCCC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860390 | |

| Record name | Non-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2216-38-8 | |

| Record name | Non-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nonene (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and molecular weight of non-2-ene?

A1: Non-2-ene has the molecular formula C9H18 and a molecular weight of 126.24 g/mol.

Q2: Does the provided research discuss the spectroscopic data of non-2-ene?

A2: While the research doesn't explicitly focus on the spectroscopic data of non-2-ene itself, it does discuss the spectroscopic properties (IR, 1H and 13C NMR, MS) of various derivatives, such as 8-acetamido-2,4,4,8-tetramethyl-3-azabicyclo[3.3.1]non-2-ene perchlorate. [] These data provide valuable insights into the structural features of these compounds.

Q3: What types of reactions are commonly observed with non-2-ene and its derivatives?

A3: The research highlights various reactions involving non-2-ene derivatives, including:

- Cycloaddition Reactions: Compounds containing the non-2-ene moiety, such as 1,6-dithia-4,9-diazaspiro[4.4]non-2-enes and 1-oxa-6-thia-4,9-diazaspiro[4.4]non-7-enes, can be synthesized via cycloaddition reactions involving 1,2-diaza-1,3-butadienes and specific thiones. []

- Ritter Reactions: The synthesis of 8-acetamido-2,4,4,8-tetramethyl-3-azabicyclo[3.3.1]non-2-ene perchlorate from (+)-limonene involves a Ritter reaction with acetonitrile in the presence of perchloric acid. []

- Reduction Reactions: The biological metabolism of 4-hydroxy-2-nonenal (HNE), a derivative of non-2-ene, involves reduction to 1,4-dihydroxy-2-nonene. [, , ] This reaction is primarily catalyzed by the enzyme aldo-keto reductase AKR1C1. []

Q4: The research mentions the synthesis of "spiro" compounds. What does the term "spiro" refer to in this context?

A4: The term "spiro" in the context of these papers refers to a specific structural motif in organic chemistry. A spiro compound contains two or more rings that share only one common atom, the spiro atom. For instance, 1,6-dithia-4,9-diazaspiro[4.4]non-2-enes are spiro compounds where a non-2-ene moiety is part of a spirocyclic system. [, ]

Q5: What is 4-hydroxy-2-nonenal (HNE), and why is its metabolism significant?

A5: 4-Hydroxy-2-nonenal (HNE) is a major α,β-unsaturated aldehyde produced during lipid peroxidation, a process associated with oxidative stress and various pathological conditions. [, , ] HNE is cytotoxic and electrophilic, readily reacting with cellular components like proteins and DNA, leading to cellular damage. Its efficient detoxification is crucial for maintaining cellular health.

Q6: How is HNE metabolized in the liver?

A6: The liver employs several enzymatic pathways to detoxify HNE:

- Reduction: Aldo-keto reductase AKR1C1 catalyzes the NADPH-dependent reduction of HNE to the less reactive 1,4-dihydroxy-2-nonene. [, , ]

- Oxidation: Aldehyde dehydrogenases (ALDH) oxidize HNE to 4-hydroxy-2-nonenoic acid. []

- Conjugation: Glutathione S-transferases (GST) catalyze the conjugation of HNE with glutathione (GSH), forming a GSH-HNE adduct that is readily excreted. []

Q7: What is the significance of AKR1C1 in HNE metabolism?

A7: AKR1C1 exhibits a high catalytic efficiency for HNE reduction and is inducible by oxidative stress and glutathione depletion. [] This suggests that AKR1C1 plays a critical role in cellular defense against HNE-mediated damage, particularly under conditions of heightened oxidative stress.

Q8: Are there any other biological activities associated with non-2-ene derivatives?

A8: Yes, several biological activities have been reported for non-2-ene derivatives:

- Antibacterial and Antifungal Activity: Novel spiro-isoxazolyl bis-[5,5’]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, both containing the non-2-ene moiety, have demonstrated significant antibacterial and antifungal activity against various standard strains. []

- Angiogenesis Inhibition: Azaspirene, a natural product containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, has shown potent angiogenesis inhibitory activity by blocking vascular endothelial growth factor (VEGF)-induced endothelial cell migration. []

Q9: How does the structure of non-2-ene derivatives influence their biological activity?

A9: While the provided research doesn't explicitly detail comprehensive SAR studies, it highlights some crucial points:

- Spirocyclic Structure and Binding Affinity: The spherical shape of bicyclic azoalkanes containing the non-2-ene moiety contributes significantly to their strong binding affinity to p-sulfonatocalix[4]arene (CX4), a synthetic host molecule. This interaction is driven by shape complementarity between the guest and host molecules. []

- Substituent Effects on Sigma Receptor Binding: The presence and position of substituents on the bicyclic framework of N(6)-allyl bicyclic derivatives can significantly influence their binding affinity to the sigma(1) receptor. Specifically, a substituent at the 2-position of the bicyclic system can lead to unfavorable steric interactions with the receptor, impacting binding affinity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)

![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)